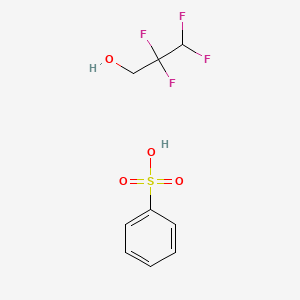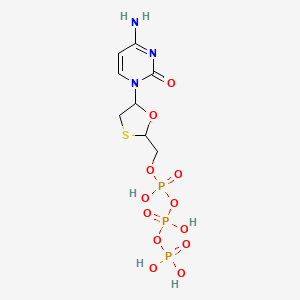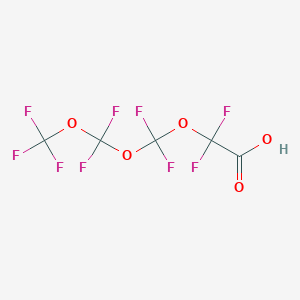![molecular formula C41H49N4O10P B12090961 [1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate” is a complex molecule with a long and intricate structure. It falls within the category of organic compounds and exhibits interesting properties due to its unique arrangement of functional groups.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure
Starting Materials: The synthesis begins with suitable starting materials, which may include various aromatic compounds, phosphorus-containing reagents, and other building blocks.
Functionalization: The aromatic rings are functionalized through reactions such as Friedel-Crafts acylation, alkylation, or arylation.
Oxidation and Cyclization: The oxolan ring formation and subsequent cyclization steps are crucial for constructing the core structure.
Acetylation: Finally, the compound is acetylated to yield the acetate form.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic route, scalability, and cost-effectiveness. Pilot studies and process development would be necessary to establish a viable production method.
化学反応の分析
Reactivity: The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes may modify the aromatic rings or the phosphanyl group.
Reduction: Reduction reactions could alter functional groups or reduce the oxolan ring.
Substitution: Substitution reactions may occur at different positions on the aromatic rings.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under suitable conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products would vary based on the specific reaction and regioselectivity. Isolation and characterization of intermediates would be crucial to understanding the reaction pathways.
科学的研究の応用
This compound’s applications span multiple fields:
Chemistry: It could serve as a building block for designing novel materials or ligands.
Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations into its potential as a drug candidate or therapeutic agent.
Industry: Its unique structure may find applications in specialty chemicals or materials.
作用機序
The compound’s mechanism of action would depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further studies, including molecular docking and in vitro assays, would elucidate its mode of action.
類似化合物との比較
Remember that this compound’s detailed characterization and research are essential for a comprehensive understanding of its properties and applications.
: Literature references and experimental data are not available for this specific compound
特性
分子式 |
C41H49N4O10P |
|---|---|
分子量 |
788.8 g/mol |
IUPAC名 |
[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate |
InChI |
InChI=1S/C41H49N4O10P/c1-27(2)45(28(3)4)56(52-23-11-22-42)55-35-24-38(44-25-36(53-29(5)46)39(47)43-40(44)48)54-37(35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,25,27-28,35,37-38H,11,23-24,26H2,1-7H3,(H,43,47,48) |
InChIキー |
MFRYHMJDXCDAMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)



![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)

![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)

